Chemical structure and properties of 7-Methoxyisoquinoline hydrochloride
Chemical structure and properties of 7-Methoxyisoquinoline hydrochloride
An In-depth Technical Guide to 7-Methoxyisoquinoline Hydrochloride for Advanced Research
Introduction: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] As a core structural motif in a vast array of alkaloids and pharmacologically active compounds, its derivatives have demonstrated a remarkable breadth of biological activities, including roles as antitumor, antiviral, and anti-inflammatory agents.[1][2][3] Among the myriad of functionalized isoquinolines, 7-Methoxyisoquinoline hydrochloride stands out as a pivotal building block. The methoxy group at the 7-position offers a site for electronic modulation and potential metabolic stability, while the hydrochloride salt form significantly enhances aqueous solubility and handling characteristics, making it an ideal starting material for drug discovery campaigns.[4]
This guide provides an in-depth technical overview of 7-Methoxyisoquinoline hydrochloride, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind synthetic strategies, provide validated analytical protocols, and contextualize its application within modern pharmaceutical research.
Part 1: Core Molecular Profile and Physicochemical Characteristics
The foundational step in utilizing any chemical entity is a thorough understanding of its intrinsic properties. 7-Methoxyisoquinoline hydrochloride is a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, functionalized with a methoxy group at the C7 position. The nitrogen atom is protonated and paired with a chloride counter-ion.
This specific substitution pattern and salt form dictate the molecule's reactivity, solubility, and ultimately, its utility in synthetic applications.
Table 1: Physicochemical Properties of 7-Methoxyisoquinoline and its Hydrochloride Salt
| Property | Value | Source |
| Chemical Name | 7-methoxyisoquinoline hydrochloride | N/A |
| Molecular Formula | C₁₀H₉NO · HCl | [4] |
| Molecular Weight | 195.65 g/mol | Calculated |
| CAS Number | 39989-39-4 (free base) | [5] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in water and polar organic solvents | [4] |
| Melting Point | Data not consistently available; varies with purity | N/A |
| pKa | Data not readily available; estimated to be weakly basic | N/A |
Note: The hydrochloride salt form is explicitly designed to improve the solubility profile of the parent molecule, a critical consideration for preparing reaction stock solutions and for certain biological assays.
Part 2: Synthesis Strategies: Constructing the Isoquinoline Core
The synthesis of the isoquinoline core is a well-established field of organic chemistry, with several named reactions providing reliable access. The choice of method is dictated by the desired substitution pattern on both the carbocyclic and heterocyclic rings. For 7-methoxy substitution, the starting materials must contain a methoxy group at the meta position relative to the point of cyclization.
Two of the most robust and widely adopted methods are the Bischler-Napieralski and Pomeranz-Fritsch reactions.
The Bischler-Napieralski Reaction
This is arguably the most common method for synthesizing 3,4-dihydroisoquinolines, which are then easily aromatized. The reaction involves the intramolecular electrophilic cyclization of a β-arylethylamide using a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[6][7]
Causality of the Mechanism: The reaction's efficacy hinges on activating the amide carbonyl for electrophilic attack. POCl₃ serves a dual role: it acts as a Lewis acid to coordinate with the carbonyl oxygen and as a dehydrating agent, facilitating the formation of a highly electrophilic nitrilium ion intermediate.[7][8] This intermediate is then readily attacked by the electron-rich aromatic ring to forge the new C-N ring. The presence of an electron-donating group, such as the methoxy group in the precursor to 7-methoxyisoquinoline, strongly activates the para position for this cyclization, ensuring high regioselectivity.
Workflow: Bischler-Napieralski Synthesis
Caption: General workflow for the Bischler-Napieralski synthesis of 7-Methoxyisoquinoline HCl.
The Pomeranz-Fritsch Reaction
This alternative route involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a substituted benzaldehyde and a 2,2-dialkoxyethylamine.[9][10][11] A key advantage of this method is its ability to produce isoquinolines with substitution patterns that may be difficult to achieve via other routes.[9]
Causality of the Mechanism: The reaction proceeds by first forming a Schiff base (the benzalaminoacetal). Under strong acidic conditions (e.g., concentrated sulfuric acid), the acetal is hydrolyzed, and the resulting aldehyde intermediate undergoes an intramolecular electrophilic attack on the aromatic ring, followed by dehydration to yield the aromatic isoquinoline core.[10][12]
Detailed Experimental Protocol: Synthesis of 7-Methoxyisoquinoline Hydrochloride via Bischler-Napieralski Reaction
This protocol is a representative, self-validating system. Each step includes purification and characterization to ensure the integrity of the material proceeding to the next stage.
Materials:
-
3-Methoxyphenethylamine
-
Formic acid
-
Phosphorus oxychloride (POCl₃)
-
10% Palladium on carbon (Pd/C)
-
Toluene, Ethanol, Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Step 1: Formation of N-(3-Methoxyphenethyl)formamide.
-
To a round-bottom flask, add 3-methoxyphenethylamine (1.0 eq).
-
Add formic acid (1.5 eq) dropwise while cooling in an ice bath.
-
Heat the mixture to 100°C for 3 hours.
-
Rationale: This is a direct N-formylation. The excess formic acid drives the reaction to completion.
-
Cool the reaction, dilute with water, and neutralize with saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure to yield the amide.
-
Validation: Confirm product formation via ¹H NMR, observing the appearance of the formyl proton and disappearance of the primary amine protons.
-
-
Step 2: Cyclization to 3,4-Dihydro-7-methoxyisoquinoline.
-
Dissolve the N-(3-Methoxyphenethyl)formamide (1.0 eq) in dry toluene.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise at 0°C.[7]
-
Rationale: POCl₃ is a powerful dehydrating agent required for the cyclization. Toluene is a suitable high-boiling, non-protic solvent.
-
Reflux the mixture for 2 hours.
-
Cool the reaction and carefully pour it onto crushed ice.
-
Basify the aqueous layer with NaOH solution and extract with dichloromethane (3x).
-
Dry the organic layers over MgSO₄, filter, and concentrate to give the crude dihydroisoquinoline.
-
Validation: The product can be analyzed by GC-MS to confirm the correct mass for the cyclized intermediate.
-
-
Step 3: Aromatization to 7-Methoxyisoquinoline.
-
Dissolve the crude 3,4-dihydro-7-methoxyisoquinoline in toluene.
-
Add 10% Palladium on carbon (0.1 eq by weight).
-
Rationale: Pd/C is a highly efficient catalyst for dehydrogenation, converting the dihydroisoquinoline to the fully aromatic isoquinoline system.[13]
-
Reflux the mixture for 4-6 hours, monitoring by TLC or GC-MS.
-
Cool the reaction and filter through a pad of Celite to remove the catalyst. Wash the pad with toluene.
-
Concentrate the filtrate under reduced pressure to yield the 7-Methoxyisoquinoline free base.
-
Validation: ¹H NMR should show the appearance of new aromatic protons and the disappearance of the aliphatic C3 and C4 protons.
-
-
Step 4: Formation of the Hydrochloride Salt.
-
Dissolve the crude 7-Methoxyisoquinoline in a minimal amount of anhydrous diethyl ether.
-
Slowly add a solution of HCl in diethyl ether (or bubble HCl gas) until precipitation is complete.
-
Rationale: The basic nitrogen of the isoquinoline is protonated by HCl, forming the insoluble salt which precipitates from the nonpolar solvent.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield 7-Methoxyisoquinoline hydrochloride as a white powder.
-
Validation: The final product's identity and purity should be confirmed by NMR, MS, and HPLC analysis. Melting point analysis can also be used as a purity check.
-
Part 3: Analytical Characterization
Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and stability of a research compound. The following data are typical for confirming the structure of 7-Methoxyisoquinoline hydrochloride.
Table 2: Typical Analytical Data for 7-Methoxyisoquinoline
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons on both rings (chemical shifts will vary based on solvent, typically δ 7.0-9.0 ppm), a sharp singlet for the methoxy group (δ ~3.9 ppm). The proton at C1 is typically the most downfield due to the adjacent nitrogen. |
| ¹³C NMR | Resonances for 9 aromatic carbons and 1 methoxy carbon. The carbon attached to the methoxy group will be significantly shielded. |
| Mass Spec (ESI+) | A prominent molecular ion peak [M+H]⁺ corresponding to the mass of the free base (C₁₀H₉NO, m/z = 160.07). |
| IR Spectroscopy | Characteristic peaks for aromatic C-H stretching (~3000-3100 cm⁻¹), C=N and C=C stretching in the aromatic region (~1500-1650 cm⁻¹), and a strong C-O stretch for the methoxy ether (~1250 cm⁻¹). |
| HPLC | A single major peak on a reverse-phase column (e.g., C18) indicating high purity (typically >98%).[4] |
Part 4: Applications in Drug Discovery and Medicinal Chemistry
7-Methoxyisoquinoline hydrochloride is not typically an end-product but rather a versatile starting scaffold for the synthesis of more complex, biologically active molecules.[4][14] Its value lies in the strategic placement of the methoxy group and the reactivity of the isoquinoline core.
-
Scaffold for Library Synthesis: The isoquinoline ring can be functionalized at multiple positions (e.g., C1, N2) to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.
-
Precursor to Natural Products: It serves as a key intermediate in the total synthesis of various isoquinoline alkaloids.[4]
-
Neurological and Psychiatric Drug Discovery: The tetrahydroisoquinoline core, easily accessible from isoquinoline reduction, is present in compounds investigated for neuroprotective effects and potential treatments for disorders like Alzheimer's and Parkinson's diseases.[3][4]
-
Oncology Research: Many potent kinase inhibitors and DNA-interacting agents feature the isoquinoline framework. The 7-methoxy substituent can be used to fine-tune binding affinity and pharmacokinetic properties.[1][14]
Workflow: Drug Discovery Cascade
Caption: A typical drug discovery workflow starting from a core scaffold like 7-methoxyisoquinoline.
Conclusion
7-Methoxyisoquinoline hydrochloride is more than just a chemical in a bottle; it is a strategic tool for innovation in chemical synthesis and drug discovery. Its well-defined physicochemical properties, accessible synthesis via robust, named reactions, and proven utility as a molecular scaffold make it an invaluable asset for researchers. This guide has provided the foundational knowledge, from synthesis causality to analytical validation and application context, to empower scientists to effectively integrate this key building block into their research and development programs.
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